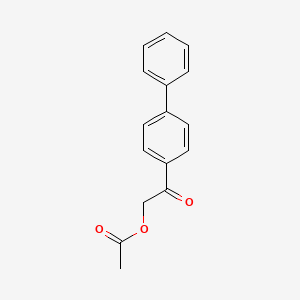

2-(Biphenyl-4-yl)-2-oxoethyl acetate

Description

2-(Biphenyl-4-yl)-2-oxoethyl acetate (CAS 4376-27-6) is an organic ester with the molecular formula C₁₆H₁₄O₃ and a molecular weight of 254.28 g/mol. Its structure features a biphenyl moiety linked to an acetylated oxoethyl group. Key physicochemical properties include a density of 1.141 g/cm³, boiling point of 395.9°C at 760 mmHg, and a refractive index of 1.558 . Notably, safety data (e.g., hazard symbols, toxicity) remain unreported, indicating a gap in regulatory or experimental characterization .

Properties

CAS No. |

4376-27-6 |

|---|---|

Molecular Formula |

C16H14O3 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

[2-oxo-2-(4-phenylphenyl)ethyl] acetate |

InChI |

InChI=1S/C16H14O3/c1-12(17)19-11-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |

InChI Key |

JAVWKTYKNBPSOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share the 2-oxoethyl acetate core but differ in aromatic substituents, influencing their properties and applications:

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-(Biphenyl-4-yl)-2-oxoethyl acetate | 4376-27-6 | C₁₆H₁₄O₃ | 254.28 | Biphenyl |

| 2-(4-Chlorophenyl)-2-oxoethyl acetate | 39561-82-5 | C₁₀H₉ClO₃ | 212.63 | 4-Chlorophenyl |

| 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate | N/A | C₁₆H₁₃BrO₄ | 349.18 | 4-Bromophenyl, 4-methylbenzoate |

| Ethyl 2-phenylacetoacetate | 5413-05-8 | C₁₂H₁₄O₃ | 206.24 | Phenyl, acetoacetate ester |

- Substituent Impact: Biphenyl vs. Electron-Withdrawing Groups: Chloro- and bromo-substituents (e.g., 39561-82-5) increase electrophilicity at the oxoethyl group, favoring nucleophilic reactions like hydrolysis or aminolysis . Ester Variations: Ethyl 2-phenylacetoacetate (5413-05-8) contains an additional ketone, enabling keto-enol tautomerism, which is absent in 4376-27-6 .

Physicochemical Properties

- The higher molecular weight and boiling point of 4376-27-6 correlate with its extended biphenyl system, which increases van der Waals interactions .

Preparation Methods

Synthesis of 1-(Biphenyl-4-yl)-2-bromoethan-1-one

The bromination of 1-(biphenyl-4-yl)ethan-1-one is achieved using N-bromosuccinimide (NBS) in a methanol-petroleum ether solvent system. Key conditions include:

-

Reagents : NBS (1.1 equivalents), methanol, petroleum ether.

-

Reaction Setup : Reflux at 333 K for 2 hours under inert atmosphere.

-

Workup : The precipitate is filtered and recrystallized from ethanol, yielding a crystalline bromo ketone intermediate.

This step proceeds via a radical mechanism, initiated by trace iodine or light, and achieves near-quantitative conversion when stoichiometry and temperature are tightly controlled.

Esterification with Acetic Acid

The bromo ketone intermediate is reacted with acetic acid in dimethylformamide (DMF) using potassium carbonate as a base:

-

Reagents : Acetic acid (1.5 equivalents), K₂CO₃ (2.0 equivalents), DMF.

-

Reaction Conditions : Stirring at ambient temperature for 4 hours.

-

Workup : The mixture is quenched in ice-water, filtered, and purified via silica gel chromatography (ethyl acetate/hexane, 2:8).

Yield : 80–85% (theoretical yield: 92%).

Purity : >98% (HPLC).

Reaction Mechanism

The mechanism proceeds via an Sₙ2 pathway, where the acetate ion (generated in situ from acetic acid and K₂CO₃) displaces the bromide ion from the bromo ketone. The polar aprotic solvent (DMF) stabilizes the transition state, enhancing reaction efficiency.

Optimization and Scalability

Critical Parameters for Nucleophilic Substitution

-

Solvent Choice : DMF outperforms acetone or THF due to its high polarity, which stabilizes ionic intermediates.

-

Base Stoichiometry : Excess K₂CO₃ (2.0 eq.) ensures complete deprotonation of acetic acid, preventing side reactions.

-

Temperature Control : Prolonged heating (>6 hours) leads to ketone degradation, whereas room temperature preserves product integrity.

Industrial Scalability

The nucleophilic substitution method is scalable to kilogram quantities with minor adjustments:

-

Continuous Flow Systems : Reduce reaction time to 1–2 hours.

-

Solvent Recovery : DMF is distilled and reused, lowering production costs.

Characterization and Analytical Data

Spectral Characterization

FT-IR (cm⁻¹) :

¹H NMR (500 MHz, CDCl₃) :

¹³C NMR :

Q & A

Q. What are the optimal synthetic routes for preparing 2-(biphenyl-4-yl)-2-oxoethyl acetate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of aryl-substituted 2-oxoethyl acetates typically involves nucleophilic substitution or esterification. For example, analogous compounds like 2-(4-nitrophenyl)-2-oxoethyl acetate are synthesized via reaction of 1-ethynyl-4-nitrobenzene with iodobenzene diacetate (84% yield) or via brominated intermediates (79% yield) . Optimization requires controlling stoichiometry, solvent polarity (e.g., DMF or THF), and temperature to minimize side reactions like hydrolysis. Column chromatography (petroleum ether/ethyl acetate gradients) is commonly used for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry and purity. For example, H NMR of structurally similar compounds (e.g., ethyl {3-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}acetate) reveals distinct peaks for acetate methyl groups (~2.1 ppm) and aromatic protons (7.0–8.5 ppm) . Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700–1750 cm) and ester linkages (C-O at ~1200 cm) . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction?

Methodological Answer: Slow evaporation from polar aprotic solvents (e.g., ethyl acetate/methanol mixtures) promotes crystal growth. For analogs like 2-(4-bromophenyl)-2-oxoethyl 4-hydroxybenzoate, monoclinic crystals (space group ) were obtained with unit cell parameters Å, Å, and Å. Temperature control (20–25°C) and seeding techniques reduce twinning .

Advanced Research Questions

Q. How can conflicting in vitro bioactivity data for 2-oxoethyl acetate derivatives be resolved?

Methodological Answer: Contradictions in antiproliferative or anti-HIV activity (e.g., compound 4l vs. 9a in ) may arise from assay variability. Standardize protocols using:

Q. What computational strategies support the analysis of structure-activity relationships (SAR) for biphenyl-substituted acetates?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps) and steric effects. Molecular docking (AutoDock Vina) predicts binding affinities to targets like HIV-1 protease or cyclooxygenase-2. Validate predictions with mutagenesis studies or crystallographic data .

Q. How do steric and electronic effects of the biphenyl group influence reactivity in ester hydrolysis?

Methodological Answer: The biphenyl moiety increases steric hindrance, slowing nucleophilic attack at the ester carbonyl. Compare hydrolysis rates (pH 7.4 buffer, 37°C) with analogs like 2-phenylacetate using HPLC or H NMR kinetics. Electron-withdrawing substituents (e.g., nitro groups) accelerate hydrolysis via inductive effects .

Q. What challenges arise in resolving enantiomers of chiral 2-oxoethyl acetate derivatives, and how are they addressed?

Methodological Answer: Chiral chromatography (Chiralpak IA/IB columns) with hexane/isopropanol mobile phases separates enantiomers. For example, (S)-10 and (R)-15 ( ) showed distinct retention times. Circular dichroism (CD) confirms absolute configuration, while X-ray crystallography provides definitive proof .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.